3-Chloromethyl-1-tosylindole
Description
3-Chloromethyl-1-tosylindole is a substituted indole derivative characterized by a chloromethyl (-CH2Cl) group at the 3-position and a tosyl (-SO2C6H4CH3) group at the 1-position of the indole core. Its molecular formula is C16H14ClNO2S, with a molecular weight of 319.8 g/mol. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceutical and agrochemical research, where its reactive chloromethyl group enables further functionalization. The tosyl group enhances stability and facilitates selective reactions under mild conditions.
Properties
Molecular Formula |
C16H14ClNO2S |
|---|---|
Molecular Weight |
319.8 g/mol |
IUPAC Name |
3-(chloromethyl)-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C16H14ClNO2S/c1-12-6-8-14(9-7-12)21(19,20)18-11-13(10-17)15-4-2-3-5-16(15)18/h2-9,11H,10H2,1H3 |
InChI Key |
DQTXNDBAZNBBEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CCl |
Origin of Product |
United States |
Preparation Methods
Synthesis of N-(2-Chloromethylphenyl)-N-tosylbenzamide
The precursor 4a is synthesized via a two-step process:
-
Tosylation : N-(2-Methylphenyl)benzamide is treated with p-toluenesulfonyl chloride in the presence of a base (e.g., pyridine) to introduce the tosyl group at the nitrogen atom.
-
Benzylic Chlorination : The methyl group at the ortho-position undergoes radical chlorination using N-chlorosuccinimide (NCS) in carbon tetrachloride (CCl₄) under UV irradiation. This step replaces the traditional bromination protocol (using NBS) with NCS to yield the chloromethyl derivative.
Reaction Conditions :
Cyclization to this compound
The chlorinated intermediate 4a is subjected to cyclization using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) in dimethyl sulfoxide (DMSO) at 100°C for 12 h. This step facilitates intramolecular C–N bond formation, yielding the indole core.
Key Observations :
-
DBN acts as both a base and a catalyst, enhancing cyclization efficiency.
-
DMSO stabilizes intermediates via polar interactions, preventing side reactions.
Benzylic Halogenation-Cyclization Cascade
A one-pot, two-step procedure adapted from Chesnokov et al. offers a streamlined route to this compound. This method combines benzylic chlorination and cyclization in a single reaction vessel, minimizing purification steps.
Reaction Protocol
-
Halogenation : N-Tosyl-N-(2-methylphenyl)benzamide is treated with NCS (4 equiv) in CCl₄ under UV light, generating the chloromethyl intermediate.
-
Cyclization : Without isolation, DBN (3 equiv) and DMSO are added, and the mixture is heated at 100°C for 12 h.
Optimized Parameters :
-
Temperature: 100°C (ensures complete cyclization without decomposition).
-
Solvent: DMSO (enhances nucleophilicity of the amide nitrogen).
Yield : ~78–82% (extrapolated from brominated analogs).
Comparative Analysis of Halogenation Strategies
The choice of halogenating agent (NBS vs. NCS) significantly impacts the efficiency and practicality of synthesizing 3-substituted indoles. The table below contrasts key metrics for bromomethyl and chloromethyl pathways:
Key Insight : While chlorination proceeds slightly slower than bromination, the lower cost and comparable yields make NCS a viable alternative for scalable synthesis.
Challenges and Mitigation Strategies
Steric and Electronic Effects
Bulky substituents on the nitrogen or ortho-positions can reduce cyclization efficiency. For example, substrates with tert-butyl groups at the nitrogen exhibited yields below 70% in brominated systems. Mitigation involves:
-
Using electron-withdrawing groups (e.g., tosyl) to enhance cyclization rates.
-
Increasing reaction temperatures to 110°C for sterically hindered substrates.
Purification Considerations
This compound is prone to decomposition during column chromatography. Recommended purification methods include:
-
Recrystallization from toluene/hexane mixtures.
-
Gradient elution with petroleum ether/dichloromethane (95:5 to 80:20).
Chemical Reactions Analysis
Types of Reactions
3-Chloromethyl-1-tosylindole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The indole ring can be oxidized under specific conditions to form various oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions, particularly at the tosyl group, to form different reduced products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 3-substituted indole derivatives.
Oxidation: Formation of indole-2,3-diones.
Reduction: Formation of 1-tosyl-3-methyl-1H-indole.
Scientific Research Applications
3-Chloromethyl-1-tosylindole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of indole-based pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloromethyl-1-tosylindole involves its reactivity due to the presence of the tosyl and chloromethyl groups. The tosyl group acts as a protecting group, while the chloromethyl group provides a site for nucleophilic substitution. The indole ring can participate in various chemical reactions, making the compound versatile in organic synthesis .
Comparison with Similar Compounds
The following analysis compares 3-Chloromethyl-1-tosylindole with three compounds from the evidence: 3-Chlorobenzaldehyde, Triphenylmethyl Chloride, and 2-(1-Cyanoethyl)indole.
Structural and Functional Group Comparison
Key Observations :
- Chlorine Reactivity : The chloromethyl group in this compound is likely more reactive than the aryl chlorine in 3-Chlorobenzaldehyde due to the primary alkyl chloride’s susceptibility to nucleophilic substitution. In contrast, Triphenylmethyl Chloride’s trityl chloride exhibits steric hindrance, reducing its reactivity compared to aliphatic chlorides .
- Indole Core: Unlike 2-(1-Cyanoethyl)indole, which retains the indole’s nucleophilic 3-position, the 3-position in the target compound is occupied by a chloromethyl group, altering its electronic and steric properties .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
